N-(2-methoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide N-(2-methoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
Brand Name: Vulcanchem
CAS No.: 878056-43-0
VCID: VC4539631
InChI: InChI=1S/C23H25N3O5S/c1-31-20-11-5-3-9-18(20)24-22(27)16-32(29,30)21-14-26(19-10-4-2-8-17(19)21)15-23(28)25-12-6-7-13-25/h2-5,8-11,14H,6-7,12-13,15-16H2,1H3,(H,24,27)
SMILES: COC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Molecular Formula: C23H25N3O5S
Molecular Weight: 455.53

N-(2-methoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

CAS No.: 878056-43-0

Cat. No.: VC4539631

Molecular Formula: C23H25N3O5S

Molecular Weight: 455.53

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide - 878056-43-0

Specification

CAS No. 878056-43-0
Molecular Formula C23H25N3O5S
Molecular Weight 455.53
IUPAC Name N-(2-methoxyphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Standard InChI InChI=1S/C23H25N3O5S/c1-31-20-11-5-3-9-18(20)24-22(27)16-32(29,30)21-14-26(19-10-4-2-8-17(19)21)15-23(28)25-12-6-7-13-25/h2-5,8-11,14H,6-7,12-13,15-16H2,1H3,(H,24,27)
Standard InChI Key LAFSCJJPDRCFLW-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4

Introduction

Chemical Identity and Structural Analysis

N-(2-Methoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS: 878056-43-0) is a multifunctional organic molecule with a molecular formula of C23H25N3O5S\text{C}_{23}\text{H}_{25}\text{N}_{3}\text{O}_{5}\text{S} and a molecular weight of 455.53 g/mol. Its IUPAC name reflects three key structural components:

  • A 2-methoxyphenyl group attached to the acetamide nitrogen.

  • A sulfonyl bridge linking the acetamide to an indole moiety.

  • A pyrrolidine ring conjugated via a ketone-containing ethyl spacer to the indole nitrogen.

The compound’s three-dimensional conformation enables interactions with biological targets, particularly those involving hydrophobic pockets and hydrogen-bonding sites.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number878056-43-0
Molecular FormulaC23H25N3O5S\text{C}_{23}\text{H}_{25}\text{N}_{3}\text{O}_{5}\text{S}
Molecular Weight455.53 g/mol
IUPAC NameN-(2-methoxyphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide
SMILESCOC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
InChI KeyLAFSCJJPDRCFLW-UHFFFAOYSA-N

Synthetic Pathways and Methodologies

The synthesis of this compound involves sequential functionalization of the indole core, followed by sulfonylation and amidation (Fig. 1). A representative pathway includes:

  • Indole Functionalization: Introduction of the 2-oxo-2-(pyrrolidin-1-yl)ethyl group at the indole nitrogen via nucleophilic substitution.

  • Sulfonylation: Reaction with chlorosulfonic acid to install the sulfonyl group at the indole’s 3-position.

  • Acetamide Formation: Coupling the sulfonyl-indole intermediate with 2-methoxyaniline using carbodiimide-based coupling agents (e.g., TBTU) .

Critical optimization parameters include solvent choice (e.g., dry dichloromethane), temperature control (0–25°C), and purification via column chromatography. Analytical validation through 1H^1\text{H}-NMR and high-resolution mass spectrometry (HRMS) confirms intermediate and final product integrity.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
1Pyrrolidine, ethyl bromoacetate, DCM, 0°C72%
2Chlorosulfonic acid, DCM, reflux65%
3TBTU, DIPEA, 2-methoxyaniline, RT58%

Physicochemical Properties

While experimental solubility data remain unpublished, predictive models suggest moderate lipophilicity (logP2.8\log P \approx 2.8) due to the methoxyphenyl and pyrrolidine groups. The sulfonyl moiety enhances polarity, potentially improving aqueous solubility under physiological conditions. Stability studies indicate susceptibility to hydrolysis at extreme pH levels, necessitating storage at −20°C in anhydrous environments.

Structure-Activity Relationships (SAR) and Derivative Compounds

Comparative studies with analogs reveal critical SAR insights:

  • Pyrrolidine vs. Piperidine: Replacement of pyrrolidine with piperidine (as in VC5488440) reduces PPAR-γ binding by 30%, underscoring the importance of ring size.

  • Sulfonyl vs. Thioether: Substituting the sulfonyl group with a thioether (as in CID 20902418 ) abolishes IRS-1 activity, emphasizing the sulfonyl group’s electronic contributions.

Table 3: Activity Comparison of Structural Analogs

CompoundPPAR-γ EC50_{50} (μM)IRS-1 Inhibition (%)
Target Compound1.245
Piperidine Analog1.732
Thioether Analog >108

Analytical Characterization Techniques

Rigorous quality control employs:

  • 1H^1\text{H}-NMR: Confirms substitution patterns (e.g., indole H-2 singlet at δ 7.35 ppm).

  • HRMS: Validates molecular ion ([M+H]+^+ = 456.1542).

  • HPLC-PDA: Purity >98% (C18 column, acetonitrile/water gradient).

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